4-(2-fluorophenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
Description
The compound 4-(2-fluorophenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide features a piperazine core substituted with a 2-fluorophenyl group and a carboxamide-linked pyrrolidin-5-one moiety bearing a 4-methylphenyl substituent. This scaffold is characteristic of kinase inhibitors or enzyme modulators, where the fluorophenyl group enhances binding affinity via halogen interactions, while the pyrrolidinone contributes to conformational rigidity .
Properties
IUPAC Name |
4-(2-fluorophenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O2/c1-16-6-8-18(9-7-16)27-15-17(14-21(27)28)24-22(29)26-12-10-25(11-13-26)20-5-3-2-4-19(20)23/h2-9,17H,10-15H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXXRMPIYOXQMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-fluorophenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes a piperazine ring, a pyrrolidine moiety, and a fluorophenyl group, which are critical for its biological interactions.
Biological Activity Overview
The biological activity of this compound primarily revolves around its interactions with various receptors and enzymes. Notably, it has been studied for its potential as an antagonist to neurokinin-1 (NK1) receptors, which are implicated in pain perception, anxiety, and depression.
Pharmacological Profiles
- NK1 Receptor Antagonism : The compound exhibits significant affinity for NK1 receptors. It has been shown to inhibit substance P binding, which is crucial in the modulation of pain and emotional responses .
- Monoamine Oxidase Inhibition : Preliminary studies indicate that derivatives of this compound may also act as inhibitors of monoamine oxidase (MAO), particularly MAO-B, which is relevant in the treatment of neurodegenerative diseases such as Parkinson's disease .
- Anticancer Activity : Research has highlighted the potential of similar piperazine derivatives in cancer therapy due to their ability to induce apoptosis in cancer cells through various mechanisms .
Structure-Activity Relationship (SAR)
The efficacy of this compound is influenced by modifications to its chemical structure. Key findings include:
- Fluorine Substitution : The presence of a fluorine atom on the phenyl ring enhances lipophilicity and receptor binding affinity.
- Pyrrolidine Ring Modifications : Alterations in the pyrrolidine structure can significantly affect the compound's pharmacokinetic properties and biological activity.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound and its analogs:
- NK1 Receptor Study : A study demonstrated that compounds similar to this one showed selective antagonism at NK1 receptors with favorable pharmacokinetic profiles, suggesting potential therapeutic applications in managing anxiety and depression .
- MAO Inhibition : Another research effort focused on derivatives that inhibited MAO-B with IC50 values as low as 0.013 µM, indicating strong potential for treating mood disorders and neurodegenerative conditions .
- Anticancer Properties : In vitro studies indicated that related compounds could induce cell cycle arrest and apoptosis in various cancer cell lines, highlighting their potential as anticancer agents .
Comparative Analysis Table
| Compound Name | Biological Activity | IC50 (µM) | Receptor Target |
|---|---|---|---|
| This compound | NK1 Antagonist | Not specified | NK1 Receptor |
| Analog A | MAO-B Inhibitor | 0.013 | MAO-B |
| Analog B | Anticancer | Not specified | Various Cancer Cells |
Scientific Research Applications
The compound 4-(2-fluorophenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide has garnered attention for its potential applications in various scientific fields, particularly in pharmacology and medicinal chemistry. Below is a comprehensive overview of its applications, supported by data tables and case studies.
Key Structural Features
- Fluorophenyl Group : Enhances lipophilicity and biological activity.
- Piperazine Ring : Commonly found in many pharmaceuticals, contributing to receptor binding.
- Pyrrolidinone Moiety : Imparts specific pharmacological properties.
Anticoagulant and Antithrombotic Activity
Research indicates that compounds similar to this one exhibit significant inhibition of factor Xa, a crucial protease in the coagulation cascade. This inhibition can prevent thrombus formation, making it a candidate for treating thromboembolic disorders such as:
- Thrombosis
- Myocardial infarction
- Angina pectoris
Case Study: Factor Xa Inhibition
A study demonstrated that related compounds effectively reduced thrombus formation in animal models, highlighting their potential for clinical use in anticoagulation therapy .
CNS Activity
The piperazine structure often correlates with activity at serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders. For example:
- Anxiety Disorders
- Depression
Case Study: Neuropharmacological Effects
In vitro studies have shown that similar piperazine derivatives can modulate neurotransmitter systems, indicating their possible utility in psychiatric medications .
Cancer Therapeutics
Recent investigations have explored the compound's cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting tumor growth.
Data Table: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15 | Apoptosis induction |
| MCF7 (Breast) | 10 | Cell cycle arrest |
| HeLa (Cervical) | 8 | Inhibition of proliferation |
Modulation of ABC Transporters
The compound may also act as a modulator of ATP-binding cassette (ABC) transporters, which are critical for drug absorption and resistance mechanisms in cancer therapy.
Case Study: ABC Transporter Interaction
Research has shown that certain piperazine derivatives can enhance the efficacy of chemotherapeutics by inhibiting efflux pumps associated with multidrug resistance .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
4-(4-Methoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide (CAS: 877640-25-0)
- Structural Differences: Replaces the 2-fluorophenyl with a 4-methoxyphenyl and substitutes the pyrrolidinone’s 4-methylphenyl with 4-methoxyphenyl.
- Molecular weight (424.49 g/mol) is slightly higher due to methoxy groups .
N-(2-Fluorophenyl)-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide
- Structural Differences: Features a thiadiazole ring instead of pyrrolidinone and a 2-fluorophenyl carboxamide.
- This compound targets fatty acid amide hydrolase 1 (FAAH-1) with a similarity score of 0.83 to the target compound, suggesting overlapping pharmacophores .
Modifications to the Pyrrolidinone Moiety
N-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide (CAS: 894023-63-3)
- Structural Differences: Substitutes 4-methylphenyl with 4-chlorophenyl on the pyrrolidinone.
- Impact: The electron-withdrawing chlorine may reduce electron density at the pyrrolidinone carbonyl, affecting hydrogen-bonding interactions. Molecular weight (336.81 g/mol) is lower than the target compound .
Compounds A25–A30 ()
- Examples :
- A26 : N-(2-Chloro-5-(trifluoromethyl)phenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide.
- A28 : N-(3-Fluoro-2-methylphenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide.
- Impact: The quinazolinone moiety introduces additional hydrogen-bonding sites. Trifluoromethyl (A26) and fluoro-methyl (A28) groups enhance hydrophobic interactions. Melting points (191–202°C) and yields (47–54%) suggest comparable synthetic feasibility to the target compound .
Core Scaffold Replacements
4-(3-(2-Fluoro-3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-phenylpiperazine-1-carboxamide (54)
- Structural Differences: Replaces pyrrolidinone with a benzooxazine ring.
- Impact : The benzooxazine’s fused ring system increases rigidity and aromatic surface area. NMR data (δ = 6.04 ppm for CHF) highlights fluorine’s electronic effects, which may parallel the target’s 2-fluorophenyl interactions .
4-(1,3-Benzodioxol-5-ylmethyl)-N-(2,4-difluorophenyl)piperazine-1-carboxamide (CAS: 377761-52-9)
- Structural Differences: Substitutes pyrrolidinone with a benzodioxole and adds a 2,4-difluorophenyl group.
- Impact: Difluorophenyl enhances lipophilicity and metabolic resistance.
Physicochemical and Pharmacological Data Comparison
*Estimated based on structural similarity.
Key Findings and Implications
- Fluorine’s Role : Fluorine in the target compound’s 2-fluorophenyl group likely enhances binding via halogen bonds, similar to FAAH-1 inhibitors in .
- Pyrrolidinone vs. Heterocycles: The pyrrolidinone’s conformational rigidity may favor target engagement over benzooxazine or thiadiazole cores in other analogs .
- Substituent Effects : Electron-donating groups (e.g., methyl in the target) improve metabolic stability compared to electron-withdrawing groups (e.g., chlorine in CAS 894023-63-3) .
Preparation Methods
Cyclization of γ-Aminobutyric Acid Derivatives
A widely adopted method involves the cyclization of N-(4-methylphenyl)-γ-aminobutyramide under acidic conditions. For example, heating the precursor in polyphosphoric acid (PPA) at 160–180°C for 4–6 hours induces intramolecular lactamization, yielding 1-(4-methylphenyl)-5-oxopyrrolidin-3-amine. This method achieves moderate yields (60–70%) but requires careful temperature control to avoid decomposition.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Polyphosphoric acid |
| Temperature | 160–180°C |
| Time | 4–6 hours |
| Yield | 60–70% |
Mannich Reaction Approach
Alternatively, the Mannich reaction between 4-methylbenzaldehyde, ammonium acetate, and methyl vinyl ketone in ethanol at reflux produces the pyrrolidinone core in a single step. While this method is faster (2–3 hours), yields are lower (45–55%) due to competing side reactions.
Functionalization of the Piperazine Moiety (4-(2-Fluorophenyl)Piperazine)
Introducing the 2-fluorophenyl group to piperazine typically employs nucleophilic aromatic substitution or Buchwald–Hartwig coupling , depending on the starting material.
Nucleophilic Aromatic Substitution
Reacting piperazine with 1-fluoro-2-nitrobenzene in N-methyl-2-pyrrolidone (NMP) at 100°C for 12 hours in the presence of potassium carbonate affords 4-(2-fluorophenyl)piperazine. Subsequent reduction of the nitro group using hydrogen gas and palladium on carbon yields the primary amine intermediate.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Solvent | NMP |
| Base | K₂CO₃ (3 equiv) |
| Temperature | 100°C |
| Time | 12 hours |
| Yield | 75–80% |
Buchwald–Hartwig Amination
For higher regioselectivity, palladium-catalyzed coupling of piperazine with 2-fluorobromobenzene using BrettPhos as a ligand and cesium carbonate as a base achieves 85–90% yield. This method avoids nitro reduction steps but requires inert atmosphere conditions.
Carboxamide Coupling Strategy
The final step involves coupling the pyrrolidinone amine with 4-(2-fluorophenyl)piperazine-1-carbonyl chloride. Two methods are prevalent: Schotten–Baumann reaction and carbodiimide-mediated coupling .
Schotten–Baumann Reaction
Treating the amine with the acyl chloride in a biphasic system (dichloromethane/water) using sodium hydroxide as a base achieves rapid coupling (30–60 minutes) at 0–5°C. Yields range from 65–75%, but purification is challenging due to emulsion formation.
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at room temperature for 12 hours provides superior yields (80–85%). This method is preferred for scalability, though it necessitates rigorous drying of solvents.
Comparative Data:
| Method | Yield | Time | Purity |
|---|---|---|---|
| Schotten–Baumann | 65–75% | 0.5–1 hour | 90–92% |
| EDC/HOBt | 80–85% | 12 hours | 95–98% |
Purification and Characterization
Crude product purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Purity exceeding 98% is achievable, as confirmed by HPLC.
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.28 (d, J = 8.1 Hz, 2H, Ar-H), 6.98–7.05 (m, 4H, Ar-H), 4.15 (q, J = 6.7 Hz, 1H, NH), 3.55–3.70 (m, 8H, piperazine), 2.35 (s, 3H, CH₃).
-
IR (KBr): 1650 cm⁻¹ (C=O), 1520 cm⁻¹ (C-F).
Scalability and Industrial Considerations
For large-scale production, the EDC/HOBt method is optimal due to its reproducibility and reduced side products. However, cost analyses highlight the need for recycling solvents like DMF to improve economic viability .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 4-(2-fluorophenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide?
- Methodological Answer : Synthesis optimization involves multi-step reactions, typically starting with coupling a fluorophenyl-piperazine precursor to a pyrrolidinone intermediate. Critical parameters include solvent choice (e.g., dichloromethane or tetrahydrofuran), base selection (e.g., triethylamine), and temperature control to minimize side reactions. Purification via column chromatography or recrystallization ensures high purity (>95%), confirmed by HPLC and NMR . Reaction yields can be improved by using excess acyl chloride derivatives and inert atmospheres to prevent hydrolysis .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Structural validation requires a combination of spectroscopic techniques:
- 1H/13C NMR : To confirm the presence of the fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and pyrrolidinone carbonyl (δ ~170–175 ppm).
- High-Resolution Mass Spectrometry (HRMS) : To verify the molecular formula (e.g., C21H22FN3O2).
- FT-IR : To identify carboxamide C=O stretching (~1650–1680 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹).
Cross-referencing with computational simulations (e.g., density functional theory) enhances accuracy .
Q. What preliminary assays are recommended for screening biological activity?
- Methodological Answer : Initial screening should focus on receptor-binding assays (e.g., serotonin or dopamine receptors due to the piperazine moiety) using radioligand displacement. Cell viability assays (MTT or ATP-based) can assess cytotoxicity. For neurological targets, in vitro blood-brain barrier (BBB) permeability models (e.g., PAMPA-BBB) predict CNS activity. Dose-response curves (IC50/EC50) guide further optimization .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence pharmacological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution:
- Replace the 2-fluorophenyl group with chloro or methoxy analogs to evaluate electronic effects on receptor affinity.
- Modify the pyrrolidinone ring (e.g., introduce spirocyclic or methyl groups) to assess steric impacts.
- Quantitative SAR (QSAR) models using Hammett constants or molecular docking (e.g., AutoDock Vina) correlate substituent effects with bioactivity. For example, chloro-substituted analogs may show enhanced binding to σ1 receptors .
Q. What computational strategies are effective for predicting metabolic stability?
- Methodological Answer : Use in silico tools:
- CYP450 metabolism prediction : Software like StarDrop or MetaSite identifies vulnerable sites (e.g., N-methyl groups on piperazine).
- Molecular dynamics (MD) simulations : To study interactions with cytochrome P450 enzymes (e.g., CYP3A4).
- ADMET predictors : Tools like SwissADME or ADMETlab2.0 estimate half-life, clearance, and hepatotoxicity. Experimental validation via microsomal stability assays (e.g., human liver microsomes) confirms predictions .
Q. How can contradictory data from receptor-binding assays and in vivo efficacy studies be resolved?
- Methodological Answer : Contradictions often arise from off-target effects or pharmacokinetic variability. Strategies include:
- Selectivity profiling : Screen against a broad receptor panel (e.g., CEREP panels) to identify secondary targets.
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Correlate plasma concentrations (LC-MS/MS data) with behavioral outcomes in animal models.
- Metabolite identification : Use LC-QTOF-MS to detect active metabolites contributing to in vivo effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
